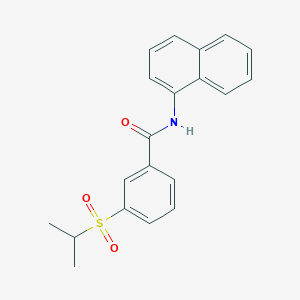

![molecular formula C11H7ClN2O4S B2846059 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine CAS No. 52024-33-6](/img/structure/B2846059.png)

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chlorobenzenesulfonyl chloride is an organic compound used in the synthesis of various chemical products . It’s a solid substance with a molecular weight of 211.07 .

Synthesis Analysis

4-Chlorobenzenesulfonyl chloride can be used in the synthesis of precursors for the 3,4-pyridyne generation . The synthesis process typically involves electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of 4-Chlorobenzenesulfonyl chloride is represented by the linear formula ClC6H4SO2Cl .Chemical Reactions Analysis

4-Chlorobenzenesulfonyl chloride can undergo various chemical reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

4-Chlorobenzenesulfonyl chloride is a solid substance with a boiling point of 141 °C/15 mmHg and a melting point of 50-52 °C .Scientific Research Applications

Synthesis and Reactivity

- The compound has been involved in the synthesis of various sulfonamides through condensation reactions, highlighting its utility in generating N-substituted derivatives for pharmaceutical research (El-Basil et al., 1969).

- A study explored substitution reactions of 5-nitropyridine-2-sulfonic acid, demonstrating a new pathway to 2,5-disubstituted pyridines, indicating the versatility of the sulfonate group in nucleophilic substitution reactions (Bakke & Sletvold, 2003).

- Research on the modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates has provided insights into the reaction mechanisms and the influence of the electrophilic center and substituents (Um et al., 2006).

Applications in Material Science

- A novel approach for the synthesis and complexation of monotosylated 4-aminopyridine with Ni(II) and Fe(II) ions was reported, suggesting potential applications in the pharmaceutical and chemical industries due to increased biological and catalytic potential (Orie et al., 2021).

- Investigations into the reactions of nitroheteroarenes with carbanions bridged aromatic, heteroaromatic, and vinylic electrophilicity, offering insights into the reactivities of nitroheteroarenes and their applications in synthesis (Seeliger et al., 2008).

Novel Syntheses and Chemical Interactions

- Studies have also focused on the synthesis of sulfonyl-containing materials for nonlinear optics, revealing the potential of such compounds in applications requiring high transparency and synthetic flexibility (Ulman et al., 1990).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4S/c12-8-1-4-10(5-2-8)19(17,18)11-6-3-9(7-13-11)14(15)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBJPDVVJGLJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2845978.png)

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)

![4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2845983.png)

![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)butanamide](/img/structure/B2845985.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)

![4-methoxy-1-phenyl-5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2845993.png)

![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)

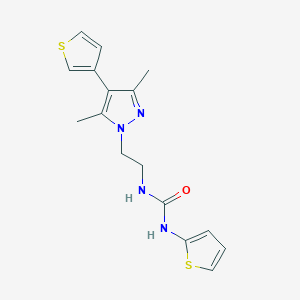

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)